- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

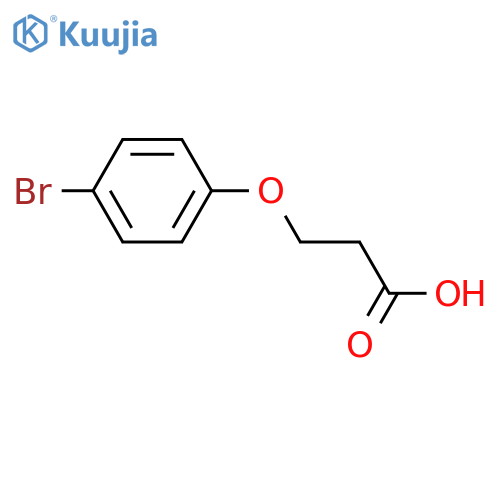

93670-18-9 structure

Nom du produit:3-(4-bromophenoxy)propanoic acid

Numéro CAS:93670-18-9

Le MF:C9H9BrO3

Mégawatts:245.069962263107

MDL:MFCD02295727

CID:838307

PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- Piscine à noyau: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- La clé Inchi: IGFOICGMVYKSCD-UHFFFAOYSA-N

- Sourire: O=C(CCOC1C=CC(Br)=CC=1)O

Propriétés calculées

- Qualité précise: 243.97400

- Masse isotopique unique: 243.97351g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 4

- Complexité: 164

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 46.5Ų

- Le xlogp3: 2.1

Propriétés expérimentales

- Le PSA: 46.53000

- Le LogP: 2.30260

3-(4-bromophenoxy)propanoic acid Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-bromophenoxy)propanoic acid Données douanières

- Code HS:2918990090

- Données douanières:

Code douanier chinois:

2918990090Résumé:

2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

3-(4-bromophenoxy)propanoic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36302-2.5g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 2.5g |

$154.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 25g |

¥11709.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2023-09-03 | |

| Enamine | EN300-36302-0.25g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.25g |

$38.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 1g |

¥2414.00 | 2023-09-05 | ||

| TRC | B805663-500mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 500mg |

$ 275.00 | 2022-04-02 | ||

| Enamine | EN300-36302-0.1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 5g |

¥3909.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 5g |

¥7243.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

924.0CNY | 2021-07-17 |

3-(4-bromophenoxy)propanoic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Référence

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

Référence

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

Référence

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Référence

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

Référence

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

Méthode de production 9

Conditions de réaction

Référence

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

Référence

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

Méthode de production 12

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Preparation method of 6-bromo-4-hydro chromone, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Méthode de production 14

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Référence

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

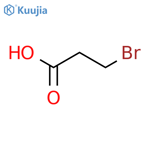

- 3-Bromopropionic acid

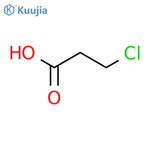

- 3-Chloropropanoic acid

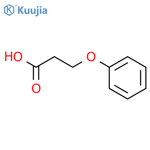

- 3-Phenoxypropanoic Acid

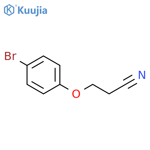

- 3-(4-Bromophenoxy)propanenitrile

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid Littérature connexe

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

93670-18-9 (3-(4-bromophenoxy)propanoic acid) Produits connexes

- 2138287-91-7(3-Pyridinemethanamine, N-methyl-6-(2-methylpropyl)-)

- 90153-98-3(5-(2-METHYLPROPYL)-3-ISOXAZOLECARBOXYLIC ACID HYDRAZIDE)

- 1351588-50-5(1-[(4-chlorophenyl)methyl]-3-[(2,5-dimethylfuran-3-yl)methyl]urea)

- 129738-42-7(trans,trans-4'-(3-Butenyl)-4-(p-tolyl)bicyclohexyl)

- 2639392-35-9(rac-ethyl 3-(3R,6S)-6-methylpiperidin-3-ylpropanoate)

- 78950-82-0(rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 111203-44-2(Tetramethylammonium fluoridetrihydrate)

- 1361911-53-6(Ethyl 5-(2,5-dichlorophenyl)-6-hydroxynicotinate)

- 2228232-12-8(2-(3-bromo-4-methylthiophen-2-yl)propanenitrile)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Pureté:99%/99%

Quantité:5g/25g

Prix ($):257.0/910.0